Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrrolopyridine precursor, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives, such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: This compound has a similar structure but includes a phenylsulfanylmethyl group instead of an ethyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This derivative has an amino group and an isobutoxy group, which confer different chemical and biological properties.
Properties
Molecular Formula |
C13H15BrN2O3 |
---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
ethyl 5-bromo-6-ethyl-3-hydroxy-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c1-4-9-8(14)6-7-11(17)10(13(18)19-5-2)16(3)12(7)15-9/h6,17H,4-5H2,1-3H3 |
InChI Key |
YIRVETACYCBFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C(N(C2=N1)C)C(=O)OCC)O)Br |
Origin of Product |
United States |
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